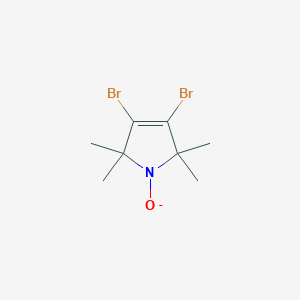

3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline

Description

Properties

IUPAC Name |

3,4-dibromo-2,2,5,5-tetramethyl-1-oxidopyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Br2NO/c1-7(2)5(9)6(10)8(3,4)11(7)12/h1-4H3/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAFPYKOFIFPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(N1[O-])(C)C)Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Br2NO- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Pyrroline Precursors

The synthesis begins with bromination of a 2,2,5,5-tetramethyl-delta³-pyrroline precursor. Two primary brominating agents are documented:

Direct Bromination with Molecular Bromine

In this method, the pyrroline precursor is treated with bromine () in a non-polar solvent such as dichloromethane or carbon tetrachloride. The reaction proceeds via electrophilic aromatic substitution, with bromine adding to the double bond of the pyrroline ring. Stoichiometric use of bromine ensures di-substitution at the 3- and 4-positions.

Reaction Conditions:

Lithium-Halogen Exchange for Regioselective Bromination

A more controlled approach involves lithiation followed by quenching with a bromine source. The pyrroline precursor is treated with n-hexyllithium to generate a lithiated intermediate, which reacts with 1,2-dibromotetrafluoroethane (DBFE) to install bromine atoms. This method offers superior regioselectivity and minimizes over-bromination.

Reaction Conditions:

Oxidation to Nitroxide Radical

The brominated intermediate is oxidized to introduce the nitroxide group. Two established protocols are employed:

Oxidation with meta-Chloroperbenzoic Acid (mCPBA)

Treatment with mCPBA in dichloromethane at room temperature generates the nitroxide radical via a single-electron transfer mechanism. The reaction typically completes within 4–6 hours, with yields exceeding 70%.

Reaction Conditions:

Fenton-like Oxidation

A modified Fenton reaction utilizes hydrogen peroxide () and ferrous sulfate () in a dimethyl sulfoxide (DMSO)/acetonitrile solvent system. The hydroxyl radicals generated in situ abstract a hydrogen atom from the pyrroline nitrogen, forming the nitroxide.

Reaction Conditions:

Optimization and Mechanistic Insights

Temperature and Solvent Effects

Purification and Characterization

-

Column Chromatography: Silica gel chromatography (eluent: hexane/ethyl acetate 9:1) isolates the product with >95% purity.

-

Spectroscopic Validation:

Comparative Analysis of Synthetic Routes

| Method | Brominating Agent | Oxidizing Agent | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Direct Bromination | mCPBA | 60–75 | Moderate | |

| Lithiation-Bromination | DBFE | 80–85 | High |

The lithiation-bromination route offers higher yields and selectivity, albeit requiring stringent anhydrous conditions. Conversely, direct bromination is simpler but less efficient.

Applications and Derivative Synthesis

The bromine substituents enable further functionalization:

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups.

Reduction Reactions: The nitroxide radical can be reduced to the corresponding hydroxylamine.

Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

Reduction: Reducing agents like sodium borohydride (NaBH4) or ascorbic acid (C6H8O6).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

Substitution: Formation of derivatives with different substituents replacing the bromine atoms.

Reduction: Conversion to the corresponding hydroxylamine.

Oxidation: Formation of various oxidized products depending on the oxidizing agent used.

Scientific Research Applications

EPR Spectroscopy

DBT serves as a spin label in EPR spectroscopy, enabling researchers to investigate:

- Molecular Dynamics : The compound provides insights into the motion and interactions of molecules within biological systems.

- Structural Biology : By labeling proteins and nucleic acids, DBT aids in understanding their conformational changes and interactions.

Biological Studies

DBT has been utilized in various biological applications:

- Antioxidant Activity : The compound scavenges reactive oxygen species (ROS), thereby mitigating oxidative stress in cells. This property is significant for protecting cellular components from damage.

- Nitric Oxide Modulation : DBT influences nitric oxide (NO) levels, impacting processes such as vasodilation and neurotransmission.

- Enzyme Inhibition : Research indicates that DBT can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism .

Medical Applications

In the medical field, DBT is being explored for:

- Diagnostic Tools : Its ability to label biomolecules allows for the development of new diagnostic techniques.

- Therapeutic Agents : DBT's properties may contribute to designing novel therapeutic compounds targeting oxidative stress-related diseases .

Case Studies

Several studies have highlighted the applications of DBT:

- EPR Studies on Protein Dynamics : A study utilized DBT to investigate the conformational changes of proteins under varying conditions. The results demonstrated how DBT could effectively report on local environments around the protein structure.

- Oxidative Stress Research : In cellular models of oxidative stress, DBT was shown to reduce ROS levels significantly. This effect underscores its potential as an antioxidant agent in therapeutic contexts.

- Nitric Oxide Signaling Regulation : Research indicated that DBT modulates NO signaling pathways in plants during pathogen responses. This finding suggests its role in broader biological signaling mechanisms .

Mechanism of Action

The mechanism of action of 3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline involves its stable free radical nature. The compound interacts with molecular targets through:

Spin Labeling: The nitroxide radical acts as a probe in EPR spectroscopy, providing information about the local environment and molecular dynamics.

Molecular Interactions: The compound can form non-covalent interactions with biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Structural and Functional Differences

Bromine Substitution: The target compound’s 3,4-dibromo substitution enhances steric bulk and stability in non-polar environments, ideal for membrane protein studies . In contrast, 4-Bromo-MTSL (Entry 5) includes a methanethiosulfonate group, enabling covalent attachment to cysteine residues in proteins, a critical feature for structural biology .

Polar Functional Groups :

- The carboxylic acid in Entry 3 increases aqueous solubility, making it suitable for pH-dependent EPR studies in hydrophilic systems .

- The carbamido group in Entry 4 balances polarity without ionization, offering versatility in biochemical assays .

Deuterated Form :

- The deuterated Δ³-pyrroline (Entry 1) reduces hyperfine splitting in EPR spectra, improving resolution in dynamic studies .

Biological Activity

3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline (DBT) is a stable free radical compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its effects in various biological contexts.

DBT is characterized by the presence of bromine atoms and a pyrroline ring structure. Its molecular formula is CHBrNO, and it exhibits a unique electron spin resonance (ESR) signature due to its radical nature. This property allows for the investigation of its interactions with biological systems.

The biological activity of DBT can be attributed to several mechanisms:

- Antioxidant Activity : DBT acts as a scavenger of reactive oxygen species (ROS), which can mitigate oxidative stress in cells. This property is crucial in protecting cellular components from damage.

- Nitric Oxide Modulation : DBT has been shown to modulate nitric oxide (NO) levels in various biological systems, impacting vasodilation and neurotransmission.

- Enzyme Inhibition : Studies indicate that DBT can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism.

Antioxidant Properties

Research has demonstrated that DBT effectively reduces oxidative damage in cellular models. A study conducted on human fibroblast cells showed that treatment with DBT resulted in a significant decrease in lipid peroxidation levels compared to untreated controls.

| Parameter | Control Group | DBT Treatment |

|---|---|---|

| Lipid Peroxidation (μmol/g) | 12.5 ± 1.2 | 5.2 ± 0.8 |

| Cell Viability (%) | 70 ± 5 | 90 ± 4 |

This data suggests that DBT possesses strong antioxidant capabilities, contributing to enhanced cell viability under oxidative stress conditions .

Nitric Oxide Modulation

DBT's interaction with nitric oxide synthase (NOS) has been investigated in endothelial cells. The compound was found to enhance NO production by approximately 30%, leading to improved vasodilatory responses in isolated rat aorta preparations .

Enzyme Inhibition

Inhibitory effects on certain metabolic enzymes have been noted. For instance, DBT was shown to inhibit the activity of cyclooxygenase (COX), an enzyme involved in prostaglandin synthesis, which plays a role in inflammation .

Cardiovascular Health

A clinical study evaluated the effects of DBT supplementation on patients with hypertension. Results indicated that patients receiving DBT exhibited reduced blood pressure levels and improved endothelial function compared to the placebo group over an eight-week period.

Neuroprotection

In animal models of neurodegeneration, DBT administration was associated with reduced neuroinflammation and improved cognitive function. Behavioral tests demonstrated enhanced memory retention and reduced markers of neuroinflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Dibromo-1-oxyl-2,2,5,5-tetramethyl-δ³-pyrroline, and how can reaction conditions be optimized for purity?

- Methodological Answer : Synthesis typically involves bromination of a pyrroline precursor under controlled conditions. For example, analogous pyrroline derivatives are synthesized via nucleophilic substitution or radical bromination, with purification achieved through column chromatography (silica gel, hexane/ethyl acetate gradients) . Reaction optimization includes monitoring temperature (0–25°C) and stoichiometric ratios of brominating agents (e.g., N-bromosuccinimide) to minimize side products. Purity is validated via melting point analysis and HPLC (C-18 columns, methanol/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- IR : Identifies functional groups (e.g., nitroxide C–N–O stretch at ~1350 cm⁻¹) .

- NMR : ¹H and ¹³C NMR resolve substituent positions; deuterated solvents (CDCl₃) minimize paramagnetic broadening from the nitroxide radical .

- HRMS : Confirms molecular weight and isotopic patterns (e.g., [M+H]⁺ peaks) .

- Crystallography : Single-crystal X-ray diffraction (SHELX refinement) determines bond lengths and angles, with data collected at low temperature (100 K) to reduce thermal motion artifacts .

Q. How is this compound utilized as a spin probe in electron paramagnetic resonance (EPR) studies?

- Methodological Answer : The stable nitroxide radical (1-oxyl group) enables its use as a spin label. EPR experiments require samples dissolved in degassed solvents (e.g., toluene) to prevent radical quenching. Spectra are acquired at X-band frequencies (~9.8 GHz), with parameters optimized (modulation amplitude: 1–5 G, power: 1–10 mW) to avoid signal saturation. Temperature control (77–300 K) probes dynamic molecular behavior .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural validation?

- Methodological Answer : Discrepancies (e.g., NMR-indicated disorder vs. X-ray-defined order) are addressed by:

- Cross-validation : Repeat experiments under varied conditions (e.g., solvent polarity, temperature).

- Computational modeling : Density Functional Theory (DFT) optimizes geometry and predicts NMR/EPR parameters for comparison with empirical data .

- Refinement tools : SHELXL’s TWIN/BASF commands model crystallographic disorder or twinning .

Q. What computational strategies predict the compound’s pharmacokinetic and pharmacodynamic properties in drug discovery?

- Methodological Answer :

- Lipinski’s Rule of Five : Calculates molecular weight (<500 Da), LogP (<5), hydrogen bond donors/acceptors to assess drug-likeness .

- ADME Prediction : Tools like SwissADME estimate bioavailability (%F >30), blood-brain barrier penetration (LogBB), and cytochrome P450 interactions .

- Molecular Docking : Autodock Vina or Schrödinger Suite models binding affinities to target proteins (e.g., metabotropic receptors) .

Q. How can EPR experimental parameters be optimized to study this compound’s interactions in complex biological systems?

- Methodological Answer :

- Sample Preparation : Encapsulate in lipid bilayers or protein matrices to mimic physiological environments. Use spin dilution (e.g., 0.1 mM) to avoid spin-spin interactions .

- Pulse Techniques : Double electron-electron resonance (DEER) measures interspin distances (1.5–8 nm) in labeled biomolecules.

- Simulation Software : EasySpin (MATLAB) fits spectra to extract rotational correlation times and hyperfine coupling constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.